4-Sulfophthalic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100615. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-sulfophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O7S/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12/h1-3H,(H,9,10)(H,11,12)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKQDGLSQUASME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026535 | |

| Record name | 4-Sulfophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light orange liquid (50% aqueous solution); [MSDSonline] | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Sulfophthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-08-7 | |

| Record name | 4-Sulfophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Sulfophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-SULFOPHTHALIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Sulfophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sulphophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-SULFOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1SM5DOM66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-SULFOPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Sulfophthalic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Sulfophthalic acid (IUPAC name: 4-sulfo-1,2-benzenedicarboxylic acid) is an aromatic organic compound that plays a significant role as a versatile intermediate in the synthesis of various chemicals, including dyes, pigments, and polymers.[1][2] Its trifunctional nature, featuring two carboxylic acid groups and a sulfonic acid group, imparts unique solubility and reactivity characteristics, making it a compound of interest in materials science and potentially in pharmaceutical applications as a fragment or building block for drug design.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, with a focus on providing researchers and drug development professionals with the detailed information necessary for its application in a laboratory setting.

Chemical Structure and Isomerism

This compound is a derivative of phthalic acid with a sulfonic acid group attached to the 4-position of the benzene (B151609) ring.[1] The molecule is achiral.[3]

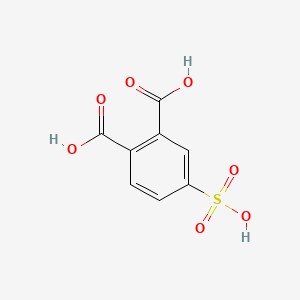

Structure:

Caption: Chemical structure of this compound.

A common isomer and often an impurity in commercial samples of this compound is 3-sulfophthalic acid (3-sulfo-1,2-benzenedicarboxylic acid).[4] The ratio of 3-sulfophthalic acid to this compound resulting from the sulfonation of phthalic anhydride (B1165640) can be as high as 1:4 to 1:6.[5] The presence of this isomer can influence the outcome of subsequent reactions and the properties of the final products, making its identification and separation crucial for many applications.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The compound is a white to off-white crystalline solid at room temperature and is hygroscopic, meaning it readily absorbs moisture from the air.[1]

| Property | Value | Reference(s) |

| IUPAC Name | 4-sulfo-1,2-benzenedicarboxylic acid | [1] |

| Synonyms | 4-Sulphophthalic acid, Phthalic acid, 4-sulfo- | [2] |

| CAS Number | 89-08-7 | [2] |

| Molecular Formula | C₈H₆O₇S | [6] |

| Molecular Weight | 246.19 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 208 °C | [1] |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | |

| Density | 1.292 g/mL (for 50% aq. solution at 25 °C) | [6] |

| pKa (predicted) | -1.40 ± 0.50 (for the sulfonic acid proton) | [7] |

| Solubility | Highly soluble in water; moderately soluble in polar organic solvents; poorly soluble in non-polar solvents. | [1] |

Note on Solubility: While quantitative solubility data is not widely available, the presence of three acidic functional groups renders the molecule highly polar and thus highly soluble in water.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the structure of this compound. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and sulfonic acid groups.

¹H NMR (200 MHz, DMSO-d₆):

-

δ 7.934 (d, 1H)

-

δ 7.826 (s, 1H)

-

δ 7.750 (d, 1H)

¹³C NMR (200 MHz, DMSO-d₆):

-

δ 168.996 (C=O of COOH)

-

δ 150.405 (C4 of benzene ring)

-

δ 133.373 (C1 of benzene ring)

-

δ 132.851 (C2 of benzene ring)

-

δ 128.818 (C5 of benzene ring)

-

δ 128.038 (C6 of benzene ring)

-

δ 126.124 (C3 of benzene ring)

(NMR data sourced from a study on the separation of sulfophthalic acid isomers and may represent a mixture, with the major peaks attributed to the 4-isomer being listed here).[8]

Infrared (IR) Spectroscopy

-

O-H stretch (carboxylic acid and sulfonic acid): A broad band in the region of 3500-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.

-

S=O stretch (sulfonic acid): Strong absorption bands in the regions of 1350-1340 cm⁻¹ (asymmetric) and 1160-1150 cm⁻¹ (symmetric).

-

C-S stretch: An absorption band in the region of 614 cm⁻¹ has been attributed to C-S stretching in similar sulfonated compounds.[9]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the sulfonation of phthalic anhydride or phthalic acid.[8] The reaction with fuming sulfuric acid (oleum) generally yields a mixture of 3- and 4-sulfophthalic acids.[5]

Example Protocol for the Sulfonation of Phthalic Anhydride:

This protocol is based on general procedures described in the literature for the sulfonation of aromatic compounds.

Caption: Workflow for the synthesis of sulfophthalic acid isomers.

-

Materials: Phthalic anhydride, fuming sulfuric acid (oleum, e.g., 20% SO₃).

-

Procedure: a. In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add phthalic anhydride to fuming sulfuric acid at room temperature. b. Slowly heat the reaction mixture with stirring to a temperature of 140-150 °C. c. Maintain this temperature for several hours (e.g., 2.5-6 hours) to ensure complete sulfonation.[8] d. After the reaction is complete, cool the mixture to room temperature. e. Carefully pour the reaction mixture onto crushed ice with stirring. f. The product will precipitate out of the solution. g. Isolate the crude product by vacuum filtration and wash with cold water. h. Dry the crude product, which will be a mixture of 3- and 4-sulfophthalic acids.

Purification of this compound

Purification of this compound primarily involves removing the 3-sulfophthalic acid isomer. This can be achieved by techniques such as recrystallization or more advanced methods like selective complexation.

Recrystallization:

Recrystallization from a suitable solvent can enrich the desired isomer. The choice of solvent is critical and may require some experimentation. Water or aqueous solutions of polar organic solvents are potential candidates. The general principle involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which should lead to the crystallization of the less soluble isomer.

Separation of Isomers by Selective Complexation:

A reported method for the separation of 3- and this compound isomers involves the use of 4,4'-bipyridine (B149096) and an aromatic guest molecule (e.g., anthracene) in methanol.[4][8] This method relies on the selective formation of a crystalline host-guest framework with one of the isomers.

Caption: Workflow for the separation of sulfophthalic acid isomers.

-

Materials: Crude mixture of sulfophthalic acids, 4,4'-bipyridine, anthracene, methanol, sodium hydroxide (B78521), hydrochloric acid.

-

Procedure: a. Dissolve the crude mixture of sulfophthalic acids in methanol. b. Add a methanolic solution of 4,4'-bipyridine and a solution of anthracene in a methanol/acetone mixture. c. Allow the solution to stand for crystallization. The complex containing the 4-isomer will preferentially crystallize. d. Isolate the crystals by filtration. e. To recover the pure this compound, dissolve the crystals in a sodium hydroxide solution (saponification). f. Remove the guest molecule and 4,4'-bipyridine by extraction. g. Acidify the aqueous layer with hydrochloric acid to precipitate the pure this compound. h. Isolate the pure product by filtration, wash with water, and dry.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound and for determining the ratio of 3- and 4-isomers in a mixture.[7]

Example HPLC Method:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid).[7]

-

Detection: UV detection at a suitable wavelength.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound in several areas of research and development:

-

Polymer Chemistry: The sulfonic acid group can be incorporated into polymers to enhance properties such as hydrophilicity, ion-exchange capacity, and thermal stability.[8]

-

Dye Synthesis: It serves as a key intermediate in the production of water-soluble dyes.[1]

-

Drug Development: The rigid aromatic scaffold with multiple functional groups makes this compound an interesting building block for the synthesis of novel pharmaceutical compounds. The sulfonic acid group can modulate the pharmacokinetic properties of a drug molecule by increasing its water solubility.

Conclusion

This compound is a versatile chemical with a unique combination of functional groups that give rise to its characteristic properties. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, detailed experimental protocols for its synthesis, purification, and analysis have been presented to aid researchers in their laboratory work. A thorough understanding of these aspects is crucial for the effective utilization of this compound in various applications, from materials science to drug discovery and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 89-08-7: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Synthesis routes of 3-Sulfophthalic acid [benchchem.com]

- 6. 4-磺基邻苯二甲酸 溶液 50 wt. % in H2O, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. CID 160247123 | C16H12O14S2 | CID 160247123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Sulfophthalic anhydride | 134-08-7 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-Sulfophthalic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-sulfophthalic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for determining solubility.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For this compound, a key factor influencing its solubility is its molecular structure, which includes both a non-polar aromatic ring and highly polar sulfonic acid and carboxylic acid functional groups. This dual nature dictates its interaction with different types of organic solvents. Generally, polar compounds dissolve well in polar solvents, while non-polar compounds are more soluble in non-polar solvents, following the principle of "like dissolves like."

Qualitative Solubility Profile of this compound

Based on available chemical information, the solubility of this compound can be categorized as follows. It is highly soluble in water, exhibits good to moderate solubility in polar organic solvents, and has limited or poor solubility in non-polar organic solvents.[1] The presence of the sulfonic acid and carboxylic acid groups allows for strong hydrogen bonding with polar solvents, facilitating dissolution. Conversely, the non-polar benzene (B151609) ring has weaker interactions with non-polar solvent molecules.

Data Presentation: Qualitative Solubility in Organic Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Polar Protic | Methanol, Ethanol | Moderate to High |

| Polar Aprotic | Acetone, Acetonitrile (B52724) | Moderate |

| Non-Polar Aromatic | Toluene, Benzene | Low to Very Low |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble |

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

Materials and Apparatus

-

Solute: this compound (analytical grade)

-

Solvents: A range of organic solvents of interest (e.g., methanol, acetone, toluene)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass flasks with stoppers

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for concentration measurement.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass flask containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

-

After agitation, allow the flask to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC method. A reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier is often suitable.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Solubility Principles

The following diagram illustrates the logical relationship between the properties of this compound and its solubility in different types of organic solvents.

Caption: Logical relationship governing the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 4-Sulfophthalic Acid from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-sulfophthalic acid from phthalic anhydride (B1165640), a key intermediate in the production of various fine chemicals, dyes, and pharmaceuticals. This document details the prevalent synthetic methodologies, including direct sulfonation with fuming sulfuric acid (oleum) and gaseous sulfur trioxide. It presents a thorough examination of reaction conditions, product yields, isomer distribution, and purification techniques. Detailed experimental protocols are provided, alongside tabulated quantitative data for easy comparison. Furthermore, this guide includes key analytical data for the characterization of this compound. Visual diagrams of the synthetic pathway and a general experimental workflow are also presented to facilitate a deeper understanding of the process.

Introduction

This compound is an aromatic sulfonic acid of significant interest in organic synthesis. Its bifunctional nature, possessing both carboxylic acid and sulfonic acid moieties, makes it a versatile building block for the synthesis of a wide range of compounds. It serves as a crucial precursor in the manufacturing of specialty dyes, pigments, surfactants, and as a key component in the development of novel pharmaceutical agents. The most common and economically viable route to this compound is the direct sulfonation of phthalic anhydride. This guide will delve into the technical aspects of this synthesis, providing researchers and professionals with the detailed information necessary for its successful laboratory-scale preparation.

Synthetic Methodologies

The primary method for the synthesis of this compound is the electrophilic aromatic substitution of phthalic anhydride using a strong sulfonating agent. The two most commonly employed sulfonating agents are fuming sulfuric acid (oleum) and gaseous sulfur trioxide.

Sulfonation with Fuming Sulfuric Acid (Oleum)

The reaction of phthalic anhydride with fuming sulfuric acid is a widely used method for the preparation of this compound. This process typically yields a mixture of 3-sulfophthalic acid and this compound. The electron-withdrawing nature of the anhydride group directs the incoming sulfonic acid group primarily to the 4-position, making it the major isomer. The ratio of the 4-isomer to the 3-isomer is generally in the range of 4:1 to 6:1.

Sulfonation with Gaseous Sulfur Trioxide

A more direct method involves the reaction of molten phthalic anhydride with gaseous sulfur trioxide. The sulfur trioxide can be generated by heating fuming sulfuric acid. This method can offer better control over the reaction and may lead to higher selectivity for the desired 4-isomer.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from phthalic anhydride.

Table 1: Reaction Conditions for the Sulfonation of Phthalic Anhydride

| Sulfonating Agent | Temperature (°C) | Reaction Time (hours) | Molar Ratio (Phthalic Anhydride:SO₃) | Reported Yield (%) | Selectivity for 4-isomer (%) |

| Fuming Sulfuric Acid (Oleum) | 80 - 150 | 4 - 10 | 1:1.3 | 70 - 85 | ~80 |

| Gaseous Sulfur Trioxide | 140 | 2.5 | 1:1.3 | Not explicitly stated | High |

Table 2: Analytical Data for this compound

| Analytical Technique | Data |

| ¹H NMR (DMSO-d₆) | δ ~8.2-8.4 (m, 2H, Ar-H), ~7.9 (d, 1H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ ~167, ~166 (C=O), ~148, ~137, ~133, ~131, ~130, ~125 (Ar-C) |

| CAS Number | 89-08-7 |

| Molecular Formula | C₈H₆O₇S |

| Molecular Weight | 246.19 g/mol |

Experimental Protocols

Synthesis of this compound using Gaseous Sulfur Trioxide

This protocol is adapted from a laboratory-scale synthesis procedure.

Materials:

-

Phthalic anhydride (10.01 g, 67.6 mmol)

-

Fuming sulfuric acid (oleum, 50% free SO₃)

-

Deionized water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a stirrer

-

Condenser

-

Gas inlet tube

-

Absorption bottle (containing a basic solution to trap excess SO₃)

-

Apparatus for vacuum distillation

Procedure:

-

Place phthalic anhydride (10.01 g) into a three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser.

-

Heat the flask to 140°C using a heating mantle to melt the phthalic anhydride.

-

Gently heat the fuming sulfuric acid in a separate flask to release gaseous sulfur trioxide (SO₃).

-

Carefully introduce the gaseous SO₃ into the molten phthalic anhydride through the gas inlet tube over a period of 2.5 hours. Ensure a steady flow of SO₃. Approximately 7.1 g (88.7 mmol) of SO₃ should be used.

-

After the addition is complete, maintain the reaction mixture at 140°C for an additional 30 minutes with continuous stirring.

-

Allow the reaction mixture to cool to room temperature. The crude product will solidify.

Work-up and Purification

-

Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

The precipitated crude this compound is then collected by filtration.

-

The crude product can be purified by vacuum distillation to remove unreacted phthalic anhydride and other impurities.

-

Alternatively, the product can be purified by recrystallization from a suitable solvent system, such as acetic acid/water mixtures.

-

The purity of the final product should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound from Phthalic Anhydride.

Experimental Workflow

Caption: General Experimental Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound from phthalic anhydride is a well-established and efficient process. By carefully controlling the reaction parameters such as temperature, reaction time, and the stoichiometry of the sulfonating agent, high yields and selectivity for the desired 4-isomer can be achieved. This technical guide provides the essential information for researchers and professionals to successfully synthesize and characterize this important chemical intermediate. The detailed protocols, quantitative data, and visual workflows serve as a valuable resource for laboratory-scale preparation and process understanding.

An In-depth Technical Guide to 4-Sulfophthalic Acid (CAS 89-08-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Sulfophthalic acid (CAS 89-08-7), a sulfonated derivative of phthalic acid. It details the chemical and physical properties, synthesis, and analytical methods for this compound. The guide also explores its primary applications as a crucial intermediate in the synthesis of dyes, pigments, and polymers, and discusses its potential, though less documented, role in pharmaceutical research and development. While direct biological activity and specific signaling pathway involvement of this compound are not extensively reported in publicly available literature, this guide lays the foundational chemical knowledge necessary for its further investigation and application in various scientific fields.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid that is highly soluble in water.[1] The presence of both carboxylic acid and sulfonic acid functional groups imparts a high degree of polarity and acidity to the molecule.[2] It is typically available commercially as a 50% aqueous solution.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 89-08-7 | [4] |

| Molecular Formula | C₈H₆O₇S | [4] |

| Molecular Weight | 246.19 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Solubility | Highly soluble in water; soluble in polar organic solvents; poorly soluble in non-polar solvents. | [1] |

| Density | 1.292 g/mL at 25 °C (for 50% aq. solution) | [5] |

| Refractive Index | n20/D 1.447 (for 50% aq. solution) | [5] |

| pKa | -1.40 ± 0.50 (Predicted) | [6] |

| InChI Key | WNKQDGLSQUASME-UHFFFAOYSA-N | [2] |

| SMILES | O=C(O)c1ccc(cc1C(=O)O)S(O)(=O)=O | [5] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the sulfonation of phthalic anhydride (B1165640).[1][7] This electrophilic aromatic substitution reaction is typically carried out using fuming sulfuric acid (oleum) or sulfur trioxide.[1][2] The reaction conditions, such as temperature and reaction time, are crucial for maximizing the yield of the desired 4-isomer and minimizing the formation of the 3-sulfophthalic acid isomer and other byproducts.[1]

An alternative laboratory-scale synthesis involves the direct sulfonation of phthalic acid.[8] Following the sulfonation reaction, this compound can be isolated and purified, often through recrystallization or chromatographic techniques.[1]

Experimental Protocol: Synthesis of this compound by Sulfonation of Phthalic Anhydride

Materials:

-

Phthalic anhydride (10.01 g, 67.6 mmol)

-

Fuming sulfuric acid (oleum, 50%)

-

Round bottom flask (three-necked)

-

Condenser

-

Heating mantle

-

Absorption bottle

Procedure:

-

Add phthalic anhydride to the three-necked round bottom flask and heat to 140°C until melted.[2]

-

Install a condenser and connect the outlet to an absorption bottle.

-

Gently heat the fuming sulfuric acid to release sulfur trioxide gas.

-

Introduce the sulfur trioxide gas into the flask containing the molten phthalic anhydride through a glass tube.

-

Maintain the reaction temperature at 140°C for 2.5 hours.[2]

-

After the reaction is complete, cool the mixture and purify by vacuum distillation to obtain this compound.[2]

Note: This protocol is a general guideline based on available literature.[2] Optimization of reaction conditions may be necessary to achieve desired yield and purity. Appropriate safety precautions must be taken when handling fuming sulfuric acid and sulfur trioxide.

Analytical Methods

The analysis and purification of this compound are commonly performed using high-performance liquid chromatography (HPLC).[6] Reversed-phase HPLC (RP-HPLC) with a C18 column is a suitable method for separating this compound from phthalic acid and other related compounds.[2]

Experimental Protocol: HPLC Analysis of this compound

Instrumentation and Conditions:

-

HPLC System: Waters 2695 separations module with a Waters 2996 photodiode array detector.[2]

-

Column: C18 column (e.g., Venus-C18-5-100, 200 × 4.6 mm).[2]

-

Mobile Phase: 42:58 (v/v) mixture of methanol (B129727) and water containing 0.15 mol/L of ammonium (B1175870) dihydrogen phosphate.[2]

-

Flow Rate: 0.6 mL/min.[2]

-

Detection Wavelength: 240 nm.[2]

-

Column Temperature: 30°C.[2]

-

Injection Volume: 20 µL.[2]

Sample Preparation:

-

For analysis of a sulfonation reaction mixture, the sample can be pretreated by hydrolysis or alcoholysis to convert any remaining phthalic anhydride to phthalic acid or its ester for accurate quantification.[2]

-

Hydrolysis: Add 50 mg of the sample to a round bottom flask with 15 mL of water. Heat and stir at 90°C for 30 minutes. Transfer the solution to a 50 mL volumetric flask and dilute to the mark with water.[2]

-

Prepare standard solutions of this compound and phthalic acid in the mobile phase for calibration.

Spectroscopic methods such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are also used for the characterization of this compound.

Uses and Applications

This compound is a versatile chemical intermediate with applications in various industries.

-

Dye and Pigment Synthesis: It is a key precursor in the manufacturing of various dyes and pigments.[1][9] The sulfonic acid group enhances the water solubility of the resulting dyes, which is crucial for their application in textiles.[1]

-

Polymer Chemistry: this compound is used in the synthesis of certain polymers, where it can act as a plasticizer or a monomer to improve properties such as flexibility and durability.[1]

-

Other Applications: It can also be used as a pH regulator and in the formulation of surfactants and dispersants.[9] Its trisodium (B8492382) salt is a known byproduct in the preparation of D&C Yellow No. 10.

Biological Activity and Mechanism of Action

There is a significant lack of publicly available information specifically detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound. Most toxicological and biological studies on related compounds focus on phthalic acid and its esters (phthalates), which have markedly different chemical and biological properties. Phthalates are known for their potential endocrine-disrupting effects and reproductive toxicity.[10][11] However, these findings cannot be directly extrapolated to this compound due to the presence of the highly polar and acidic sulfonate group, which significantly alters its physicochemical properties and likely its biological behavior.

Further research is required to elucidate the specific biological effects and toxicological profile of this compound.

Conclusion

This compound (CAS 89-08-7) is a well-characterized chemical intermediate with established applications in the dye, pigment, and polymer industries. Its synthesis and analytical methods are well-documented, providing a solid foundation for its use in research and manufacturing. While its role as a pharmaceutical intermediate is noted, a significant gap exists in the understanding of its specific biological activities and mechanisms of action. For researchers and drug development professionals, this compound represents a potentially useful sulfonated aromatic building block, but further investigation into its biological properties is essential to fully realize its potential in medicinal chemistry and drug discovery. The detailed chemical and analytical information provided in this guide serves as a starting point for such future explorations.

References

- 1. 4-Sulfophthalic anhydride | 134-08-7 | Benchchem [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | 89-08-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C8H6O7S | CID 6962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (89-08-7) at Nordmann - nordmann.global [nordmann.global]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Synthesis routes of 3-Sulfophthalic acid [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CAS 89-08-7: this compound | CymitQuimica [cymitquimica.com]

- 10. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological impact of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Sulfophthalic acid safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Sulfophthalic Acid

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile and handling requirements of chemical reagents is paramount. This guide provides a detailed overview of the safety data for this compound, including its hazards, handling precautions, and emergency procedures, tailored for a technical audience.

Chemical Identification and Physical Properties

This compound is an aromatic sulfonic acid that is typically encountered as a white to off-white crystalline solid or as an aqueous solution.[1][2] It is highly soluble in water and soluble in polar organic solvents, but has limited solubility in non-polar solvents.[2]

| Property | Value |

| Molecular Formula | C₈H₆O₇S |

| Molecular Weight | 246.19 g/mol [3] |

| CAS Number | 89-08-7[3][4] |

| Appearance | White to off-white crystalline solid or a light orange/yellow to brown clear liquid (in aqueous solution)[1][5] |

| Density | 1.292 g/mL at 25 °C[3] |

| Boiling Point | 92 °C[6] (for the substance) or approximately 99°C/12mmHg for a solution[4] |

| Melting Point | -43°C (for a 50% aqueous solution)[4] |

| Refractive Index | n20/D 1.447 |

| Solubility | Highly soluble in water[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are its corrosive nature and potential for causing severe skin and eye damage.[4][7][8] Some suppliers also indicate that it may be harmful if inhaled and may cause damage to organs through prolonged or repeated exposure.[9]

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[4][7] |

| Corrosive to metals | - | H290: May be corrosive to metals[4][8] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[7] |

Hazard Pictogram:

-

GHS05: Corrosion

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A well-ventilated area is essential, and handling should ideally be performed in a chemical fume hood.[4][7] A safety shower and eyewash station should be readily accessible.[8] The following PPE is mandatory when handling this compound:

-

Eye Protection: Tightly fitting safety goggles or a face shield.[4][8]

-

Hand Protection: Chemical-impermeable gloves.[4]

-

Skin and Body Protection: Protective clothing and, if necessary, protective boots.[8][10]

-

Respiratory Protection: A dust respirator or a full-face respirator if exposure limits are exceeded or if irritation occurs.[4][7]

Handling Procedures

To ensure safe handling, the following workflow should be followed:

Storage Conditions

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[7] The storage area should be designated as a corrosives area.[7]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

The following diagram outlines the recommended first aid procedures for different types of exposure:

Accidental Release Measures

In the case of a spill, the following steps should be taken to contain and clean up the material safely:

Fire-Fighting Measures

In case of a fire involving this compound, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including sulfur oxides.[7]

Toxicological Information

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[4] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems.[4]

This guide is intended to provide a comprehensive overview of the safe handling of this compound for a technical audience. Always refer to the most current Safety Data Sheet (SDS) from your supplier for the most detailed and up-to-date information.

References

- 1. CAS 89-08-7: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound | 89-08-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of 4-Sulfophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-sulfophthalic acid, a compound of interest in various chemical and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering insights into its molecular structure and properties.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: Mass Spectrometry (MS) Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |

| Precursor Ion ([M-H]\⁻) | m/z 244.9761 |

| Molecular Formula | C₈H₅O₇S⁻ |

| Major Fragments | m/z |

| 198.9812 | |

| 165.0193 | |

| 121.0295 |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000 (broad) | O-H Stretch | Carboxylic Acid & Sulfonic Acid |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Carboxylic Acid |

| ~1170, ~1030 | S=O Stretch | Sulfonic Acid |

| ~850 | C-H Bending (out-of-plane) | Aromatic Ring |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data interpretation.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, equipped with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water.

-

For negative ion mode analysis, the addition of a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) can aid in deprotonation.

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the mass spectrometer in negative ion mode.

-

Set the collision energy in the collision cell to induce fragmentation of the precursor ion ([M-H]\⁻ at m/z ~245) to observe characteristic product ions.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a common and convenient setup for analyzing solid or liquid samples.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

-

Dissolve a few milligrams of this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. The choice of solvent is critical as the acidic protons of the carboxylic and sulfonic acid groups may exchange with deuterium in D₂O.

-

Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for D₂O or tetramethylsilane (B1202638) (TMS) for DMSO-d₆, for chemical shift referencing.

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the signals of the aromatic protons.

-

Acquire a 1D ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans may be required.

-

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of proton and carbon signals.

Visualizing the Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Caption: General workflow for the spectroscopic analysis of this compound.

Thermal Stability and Decomposition of 4-Sulfophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 4-sulfophthalic acid. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from analogous compounds, including aromatic sulfonic acids and phthalic acid derivatives, to predict its thermal behavior. The document outlines expected decomposition pathways, potential decomposition products, and provides detailed, generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) suitable for the characterization of this and similar compounds. This guide serves as a valuable resource for researchers and professionals working with this compound, enabling a proactive approach to its handling, storage, and application in thermally sensitive processes.

Introduction

This compound is a trifunctional aromatic compound containing two carboxylic acid groups and one sulfonic acid group. Its unique structure lends itself to a variety of applications, including as a monomer in the synthesis of specialty polymers, a component in the formulation of dyes and pigments, and as a versatile intermediate in organic synthesis. Understanding the thermal stability and decomposition profile of this compound is critical for its safe handling, storage, and effective use in manufacturing and research, particularly in processes involving elevated temperatures.

This guide provides an in-depth analysis of the anticipated thermal behavior of this compound. While direct experimental data for this specific molecule is scarce in publicly available literature, a robust understanding of its decomposition can be inferred from the well-documented thermal properties of its constituent functional moieties: the phthalic acid core and the aromatic sulfonic acid group.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is expected to proceed in a multi-step process, primarily dictated by the sequential degradation of its functional groups. The following sections detail the anticipated decomposition stages based on the known behavior of related compounds.

Initial Decomposition: Desulfonation and Anhydride (B1165640) Formation

Based on studies of aromatic sulfonic acids, the initial decomposition step is predicted to be the loss of the sulfonic acid group (desulfonation) at temperatures likely in the range of 200-300°C. Concurrently or at a slightly higher temperature, the two adjacent carboxylic acid groups are expected to undergo intramolecular dehydration to form 4-sulfophthalic anhydride.

Subsequent Decomposition of the Aromatic Ring

Following the initial loss of functional groups, the remaining aromatic structure is expected to decompose at significantly higher temperatures. The degradation of the phthalic anhydride structure would likely involve fragmentation of the aromatic ring, leading to the evolution of smaller volatile molecules.

Table 1: Predicted Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Predicted Mass Loss (%) | Key Events |

| 200 - 350 | 32.5% (for SO₃) + 7.3% (for H₂O) | Desulfonation (loss of SO₃); Intramolecular dehydration of carboxylic acids to form phthalic anhydride. |

| > 400 | Variable | Fragmentation of the aromatic ring. |

Note: The mass loss percentages are theoretical calculations based on the molecular weight of this compound (246.19 g/mol ) and the leaving groups (SO₃: 80.06 g/mol ; H₂O: 18.02 g/mol ). Actual values may vary based on experimental conditions.

Table 2: Predicted Decomposition Products of this compound

| Decomposition Stage | Predicted Products |

| Initial (200-350°C) | Sulfur trioxide (SO₃), Water (H₂O), Phthalic anhydride |

| Subsequent (>400°C) | Carbon dioxide (CO₂), Carbon monoxide (CO), Benzene, and other aromatic fragments |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are the primary recommended techniques. The following are detailed, generalized protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of dry, powdered this compound into a clean, tared TGA pan (platinum or alumina (B75360) is recommended).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of dry, powdered this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature at least 20°C below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the final decomposition point observed in TGA.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperatures and enthalpies of any endothermic or exothermic events.

Visualizing Decomposition and Experimental Workflows

To further elucidate the predicted thermal behavior and the analytical processes, the following diagrams are provided.

Caption: Predicted thermal decomposition pathway of this compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide provides a predictive framework for understanding the thermal stability and decomposition of this compound. The anticipated decomposition pathway involves initial desulfonation and anhydride formation, followed by the breakdown of the aromatic ring at higher temperatures. The provided experimental protocols for TGA and DSC offer a starting point for the empirical investigation of this compound's thermal properties. It is strongly recommended that experimental data be generated to validate and refine the predictions outlined in this guide. Such data will be invaluable for ensuring the safe and effective application of this compound in various industrial and research settings.

An In-depth Technical Guide to the Acidity and pKa Values of 4-Sulfophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of 4-sulfophthalic acid, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental data for this compound, this document presents estimated pKa values based on structurally related compounds, alongside detailed, generalized experimental protocols for their empirical determination.

Introduction to this compound

This compound (C8H6O7S) is an aromatic compound containing three acidic functional groups: one sulfonic acid group (-SO3H) and two carboxylic acid groups (-COOH) attached to a benzene (B151609) ring.[1] Its structure suggests a polyprotic acidic nature, with each proton dissociating at a different pH. The presence of the strongly electron-withdrawing sulfonate group is expected to significantly influence the acidity of the neighboring carboxylic acid functionalities.

Estimated Acidity and pKa Values

-

Benzenesulfonic Acid: As a representative aromatic sulfonic acid, benzenesulfonic acid is a strong acid with reported pKa values in the range of -2.8 to -6.5.[2][3] This indicates that the sulfonic acid proton in this compound will be the first to dissociate and will do so at a very low pH.

-

Phthalic Acid: This dicarboxylic acid has two reported pKa values: pKa1 ≈ 2.9 and pKa2 ≈ 5.5.[4][5] These values correspond to the sequential dissociation of the two carboxylic acid protons.

Based on these related compounds, the pKa values for this compound can be estimated as follows:

| Functional Group | Estimated pKa | Notes |

| Sulfonic Acid (-SO3H) | < 0 | The sulfonic acid group is a strong acid, and its pKa is expected to be very low, similar to or even lower than benzenesulfonic acid due to the presence of two electron-withdrawing carboxylic acid groups on the same aromatic ring. |

| Carboxylic Acid (-COOH) | ~2-3 | The first carboxylic acid proton is expected to be more acidic than that of phthalic acid (pKa1 ≈ 2.9) due to the strong electron-withdrawing effect of the sulfonate group in the para position. |

| Carboxylic Acid (-COOH) | ~4-5 | The second carboxylic acid proton's acidity will also be influenced by the sulfonate group, though the effect will be less pronounced after the first carboxylate group is formed. Its pKa is anticipated to be slightly lower than the pKa2 of phthalic acid (≈ 5.5). |

Dissociation Equilibria of this compound

The stepwise dissociation of the three acidic protons of this compound can be visualized as a series of equilibria.

Caption: Stepwise dissociation of this compound.

Experimental Protocols for pKa Determination

The following are detailed, generalized methodologies for the experimental determination of the pKa values of a polyprotic aromatic acid like this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[6][7]

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values can be determined from the resulting titration curve, where the pH at the half-equivalence points corresponds to the pKa values.[8]

Apparatus and Reagents:

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A)

-

Volumetric flasks and pipettes

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

This compound solution of known concentration (e.g., 0.01 M)

-

Buffer solutions for pH meter calibration (pH 4, 7, and 10)

-

Deionized water

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Sample Preparation: Accurately pipette a known volume of the this compound solution into a beaker. Add deionized water to ensure the electrode is properly immersed.

-

Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin stirring at a moderate, constant rate.

-

Data Collection: Add the standardized strong base in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Smaller increments should be used near the expected equivalence points.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence points can be identified as the points of steepest inflection in the curve (or from the maxima of the first derivative plot, ΔpH/ΔV). The pKa values are determined from the pH at the half-equivalence points.

Caption: Workflow for potentiometric pKa determination.

Spectrophotometric Method

UV-Vis spectrophotometry can be used to determine pKa values for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[9][10]

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by analyzing the change in absorbance as a function of pH. This method is particularly useful for determining the pKa of the carboxylic acid groups, as the deprotonation of these groups is likely to cause a shift in the UV absorbance spectrum of the aromatic ring.

Apparatus and Reagents:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

A series of buffer solutions covering a wide pH range (e.g., pH 1 to 7)

-

A stock solution of this compound of known concentration

Procedure:

-

Spectrum Scan: Record the UV-Vis absorbance spectrum of this compound in a highly acidic (e.g., pH 1) and a less acidic (e.g., pH 7) solution to identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species.

-

Sample Preparation: Prepare a series of solutions containing a constant concentration of this compound in buffer solutions of different, precisely measured pH values.

-

Absorbance Measurement: Measure the absorbance of each solution at the predetermined wavelength(s).

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Conclusion

This guide provides an in-depth technical overview of the acidity and pKa values of this compound for a scientific audience. While experimental data for this specific compound is scarce, reliable estimations based on analogous structures have been presented. Furthermore, detailed experimental protocols for potentiometric titration and spectrophotometry have been outlined to enable researchers to determine these values empirically. The provided diagrams offer a clear visualization of the dissociation process and a typical experimental workflow. This information serves as a valuable resource for professionals in research and drug development who require a thorough understanding of the physicochemical properties of this compound.

References

- 1. CAS 89-08-7: this compound | CymitQuimica [cymitquimica.com]

- 2. acs.org [acs.org]

- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 4. hmdb.ca [hmdb.ca]

- 5. Phthalic acid - Wikipedia [en.wikipedia.org]

- 6. phywe-itemservice.s3.eu-central-1.amazonaws.com [phywe-itemservice.s3.eu-central-1.amazonaws.com]

- 7. spegroup.ru [spegroup.ru]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ias.ac.in [ias.ac.in]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Hygroscopic Nature of 4-Sulfophthalic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Sulfophthalic acid, a sulfonic acid derivative of phthalic acid, is a white to off-white crystalline solid with notable solubility in water and polar organic solvents.[1][2] Its chemical structure, featuring both carboxylic acid and sulfonic acid moieties, inherently suggests a propensity for interaction with atmospheric moisture. This technical guide provides an in-depth exploration of the hygroscopic nature of this compound, a critical parameter for consideration in research, drug development, and manufacturing processes where it may be utilized as a key intermediate or reagent.[3] The presence of absorbed water can significantly impact the material's physical properties, chemical stability, and reactivity.

Understanding Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For pharmaceutical solids, this property is of paramount importance as moisture uptake can lead to physical changes such as deliquescence, and chemical degradation.[1][4] The European Pharmacopoeia provides a classification system for the hygroscopicity of solids based on the percentage weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.[1][5]

Expected Hygroscopic Behavior of this compound

To illustrate the type of data that would be generated from a comprehensive hygroscopicity study, a hypothetical moisture sorption isotherm for this compound is presented in Table 1. This data represents the expected equilibrium moisture content at various relative humidity levels at a constant temperature.

Table 1: Hypothetical Moisture Sorption Isotherm Data for this compound at 25°C

| Relative Humidity (%) | Water Uptake (% w/w) |

| 0 | 0.0 |

| 10 | 0.5 |

| 20 | 1.2 |

| 30 | 2.5 |

| 40 | 4.0 |

| 50 | 6.5 |

| 60 | 9.0 |

| 70 | 12.0 |

| 80 | 15.5 |

| 90 | 20.0 |

Experimental Protocols for Determining Hygroscopicity

A thorough investigation of the hygroscopic nature of this compound would involve a combination of analytical techniques to quantify water content and observe physical changes. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of solvent vapor absorbed by a sample.[6] It is a primary method for determining moisture sorption isotherms.[6]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of anhydrous this compound (typically 5-10 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry weight of the sample.

-

Sorption Phase: The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a specified threshold).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to study the desorption behavior and assess any hysteresis.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The data is then plotted as a moisture sorption isotherm (water uptake % vs. RH %).

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[7] It can be used to measure the total water content (both free and bound) in a sample of this compound.[7][8]

Methodology:

-

Apparatus: A volumetric or coulometric Karl Fischer titrator is used.[7]

-

Reagent Preparation: The Karl Fischer reagent, typically a solution of iodine, sulfur dioxide, a base (e.g., imidazole), and a solvent (e.g., methanol), is prepared or a commercial solution is used.

-

Titration Vessel Preparation: The titration vessel is filled with a suitable solvent (e.g., anhydrous methanol) and pre-titrated with the Karl Fischer reagent to eliminate any residual water.

-

Sample Introduction: A precisely weighed amount of this compound is introduced into the titration vessel. For acidic samples, a buffer solution may be required to maintain the optimal pH range (pH 4-8) for the Karl Fischer reaction.[9]

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the known titer of the Karl Fischer reagent.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature. It can be used to determine the amount of water present in a hydrated form of this compound and to study its thermal stability.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA sample pan.

-

Instrument Setup: The TGA is programmed with a specific temperature ramp (e.g., 10°C/min) and atmosphere (e.g., nitrogen).

-

Analysis: The sample is heated, and the mass loss is continuously recorded as a function of temperature.

-

Data Interpretation: A weight loss step observed at a temperature consistent with the boiling point of water (around 100°C) typically corresponds to the loss of adsorbed or hydrated water. The percentage weight loss in this step can be used to quantify the water content.

Visualizing Experimental and Chemical Processes

Experimental Workflow for Hygroscopicity Assessment

The logical flow of a comprehensive study on the hygroscopic nature of this compound can be visualized as follows:

References

- 1. asiapharmaceutics.info [asiapharmaceutics.info]

- 2. This compound | C8H6O7S | CID 6962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Sulfophthalic anhydride | 134-08-7 | Benchchem [benchchem.com]

- 4. pharmainfo.in [pharmainfo.in]

- 5. pharmagrowthhub.com [pharmagrowthhub.com]

- 6. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. metrohm.com [metrohm.com]

- 9. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]

A Comprehensive Technical Guide to 4-Sulfophthalic Acid: Synonyms, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 4-Sulfophthalic acid, a versatile aromatic sulfonic acid. The following sections detail its nomenclature, physicochemical properties, and key experimental methodologies, designed to support research and development activities in the chemical and pharmaceutical sciences.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms and identifiers is provided below to facilitate accurate identification and literature searches.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | This compound |

| Systematic Name | 4-Sulfo-1,2-benzenedicarboxylic acid |

| CAS Number | 89-08-7[1] |

| Molecular Formula | C₈H₆O₇S[1] |

| Alternative Names | 4-Sulphophthalic acid[1] |

| Phthalic acid, 4-sulfo-[1] | |

| 4-Sulfonatobenzene-1,2-Dicarboxylate[1] | |

| Registry Numbers | HSDB 5264[1] |

| NSC 100615[1] | |

| NSC 163994[1] | |

| EINECS 201-881-6 | |

| InChI | InChI=1S/C8H6O7S/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12/h1-3H,(H,9,10)(H,11,12)(H,13,14,15)[1] |

| InChI Key | WNKQDGLSQUASME-UHFFFAOYSA-N[1] |

| SMILES | C(O)(=O)C1=C(C(O)=O)C=CC(S(=O)(=O)O)=C1[1] |

Physicochemical Properties

This compound is typically a white to off-white crystalline solid. It is an aromatic sulfonic acid derived from phthalic acid, with a sulfonic acid group at the para position relative to the two carboxylic acid groups.[1] This substitution pattern is crucial to its chemical reactivity and solubility.[2] The presence of the hydrophilic sulfonic acid and carboxylic acid groups renders the molecule highly soluble in water and polar organic solvents, while it has limited solubility in non-polar solvents.[2]

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 246.19 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Density | 1.292 g/mL at 25 °C | |

| Refractive Index | n20/D 1.447 | |

| Solubility | Highly soluble in water; moderately soluble in polar organic solvents; poorly soluble in non-polar solvents. | [2] |

Experimental Protocols

Synthesis of this compound via Sulfonation of Phthalic Anhydride (B1165640)

A common and direct method for the laboratory-scale synthesis of this compound involves the electrophilic sulfonation of phthalic anhydride.[3]

Methodology:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, place phthalic anhydride.

-

Sulfonating Agent: Slowly add fuming sulfuric acid (oleum) to the phthalic anhydride with constant stirring. The reaction is typically carried out with an excess of the sulfonating agent to drive the reaction to completion.[3] A patent from 1930 describes heating 25 parts of phthalic anhydride with 5 parts of 20% fuming sulfuric acid in the presence of 0.2 parts of mercuric sulfate.[4]

-

Reaction Conditions: Heat the reaction mixture. The temperature is a critical parameter, with temperatures in the range of 110-150 °C often cited.[4] The reaction time can vary from 6 to 10 hours.[4]

-

Work-up: After cooling, the reaction mixture is carefully poured into cold water.

-

Isolation: The product, this compound, can be isolated by salting out, for example, by adding a saturated sodium chloride solution, which precipitates the sodium salt of the acid.[4]

-

Purification: The crude product can be further purified by recrystallization.

Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the corrosive and hazardous nature of fuming sulfuric acid.

Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound, allowing for the monitoring of reaction progress and assessment of purity.[5]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used. For example, a Newcrom R1 column has been reported for this separation.[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier such as phosphoric acid, is an effective mobile phase.[5] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[5]

-

Detection: UV detection is suitable for this aromatic compound.

-

Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent. For analysis of sulfonation reactions of phthalic anhydride, a hydrolysis or alcoholysis step may be necessary to convert the anhydride to the acid for accurate quantification.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. These include:

-

Broad O-H stretching vibrations from the carboxylic acid and sulfonic acid groups.

-

C=O stretching from the carboxylic acid groups.

-

S=O stretching from the sulfonic acid group.

-

Aromatic C-H and C=C stretching vibrations.